molecular formula C14H12FN5S B12151035 3-[(3-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole CAS No. 587004-31-7

3-[(3-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole

Cat. No.: B12151035
CAS No.: 587004-31-7
M. Wt: 301.34 g/mol
InChI Key: NBSAFINHRZGOGG-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3-fluorobenzyl chloride with sodium thiomethoxide to form 3-(3-fluorophenyl)methylthio. This intermediate is then reacted with 4-methyl-5-pyrazin-2-yl-1,2,4-triazole under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-[(3-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylboronic acid
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

Compared to similar compounds, 3-[(3-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

587004-31-7

Molecular Formula

C14H12FN5S

Molecular Weight

301.34 g/mol

IUPAC Name

2-[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C14H12FN5S/c1-20-13(12-8-16-5-6-17-12)18-19-14(20)21-9-10-3-2-4-11(15)7-10/h2-8H,9H2,1H3

InChI Key

NBSAFINHRZGOGG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=NC=CN=C3

solubility

40.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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